molecular formula C14H19N5O2 B6646002 [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine

[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine

Cat. No.: B6646002
M. Wt: 289.33 g/mol
InChI Key: UEGPFLPIEUAKBR-UHFFFAOYSA-N
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Description

[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine is a complex organic compound featuring a benzimidazole ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Final Coupling: The final step involves coupling the benzimidazole and piperidine moieties through a methanamine linker, typically using reductive amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amino derivatives.

    Halogenated Compounds: Electrophilic substitution can introduce halogen atoms into the benzimidazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Its structure allows it to bind to certain biological receptors, influencing cellular processes.

Medicine

    Antimicrobial Agents: The nitro group is known for its antimicrobial properties, potentially making this compound effective against various pathogens.

    Cancer Research: Its ability to interact with DNA and proteins could be harnessed for developing anticancer therapies.

Industry

    Material Science: The compound’s unique structure can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine exerts its effects involves:

    Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.

    Pathways: The compound could interfere with DNA replication, protein synthesis, or signal transduction pathways, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    [4-methyl-1H-benzimidazol-2-yl]methanamine: Lacks the nitro group and piperidine ring, resulting in different chemical properties.

    [6-nitro-1H-benzimidazol-2-yl]piperidine: Similar but without the methyl group, affecting its reactivity and biological activity.

Uniqueness

    Structural Complexity: The combination of a nitro-substituted benzimidazole and a piperidine ring linked by a methanamine group is unique, providing distinct chemical and biological properties.

This detailed overview highlights the significance of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine in scientific research and industrial applications

Properties

IUPAC Name

[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-4-5-18(8-10(9)7-15)14-16-12-3-2-11(19(20)21)6-13(12)17-14/h2-3,6,9-10H,4-5,7-8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGPFLPIEUAKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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